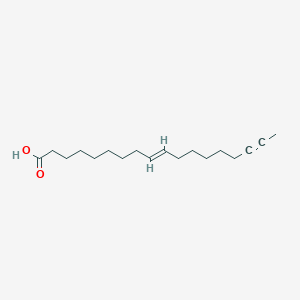
N-(2-allyl-2H-tetraazol-5-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)pentanamide, also known as AT-005, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. AT-005 belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)pentanamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. N-(2-allyl-2H-tetraazol-5-yl)pentanamide has also been investigated for its anticancer properties, as it induces apoptosis in cancer cells. Additionally, N-(2-allyl-2H-tetraazol-5-yl)pentanamide has shown potential as a neuroprotective agent, as it protects neurons from oxidative stress-induced damage.
作用机制
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)pentanamide is not fully understood, but it is believed to act through multiple pathways. N-(2-allyl-2H-tetraazol-5-yl)pentanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(2-allyl-2H-tetraazol-5-yl)pentanamide has been shown to protect neurons from oxidative stress-induced damage by inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)pentanamide has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. N-(2-allyl-2H-tetraazol-5-yl)pentanamide also induces apoptosis in cancer cells, leading to their death. Additionally, N-(2-allyl-2H-tetraazol-5-yl)pentanamide has been shown to protect neurons from oxidative stress-induced damage, which is involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-allyl-2H-tetraazol-5-yl)pentanamide has several advantages for lab experiments. It is a novel compound with diverse biological activities, making it a valuable tool for scientific research. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to using N-(2-allyl-2H-tetraazol-5-yl)pentanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)pentanamide. One area of interest is its potential use as an anti-inflammatory agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of inflammatory diseases. Another area of interest is its potential use as an anticancer agent. Studies are needed to determine its efficacy in animal models of cancer and to investigate its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine its potential use as a neuroprotective agent and to investigate its effects on other physiological systems.
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)pentanamide is a novel compound with diverse biological activities that has shown promising results in various scientific research applications. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(2-allyl-2H-tetraazol-5-yl)pentanamide has several advantages for lab experiments, but there are also limitations to using it in research. Future research on N-(2-allyl-2H-tetraazol-5-yl)pentanamide is needed to further elucidate its mechanism of action and to determine its potential use in various scientific research applications.
合成方法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)pentanamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)pentanamide.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)pentanamide |
|---|---|
分子式 |
C9H15N5O |
分子量 |
209.25 g/mol |
IUPAC 名称 |
N-(2-prop-2-enyltetrazol-5-yl)pentanamide |
InChI |
InChI=1S/C9H15N5O/c1-3-5-6-8(15)10-9-11-13-14(12-9)7-4-2/h4H,2-3,5-7H2,1H3,(H,10,12,15) |
InChI 键 |
CZAJMUAYBZRDEP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NN(N=N1)CC=C |
规范 SMILES |
CCCCC(=O)NC1=NN(N=N1)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)




